1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide 1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1173313-97-7
VCID: VC6794531
InChI: InChI=1S/C18H16N4O3S/c1-3-6-22-13-10-14-15(25-9-8-24-14)11-16(13)26-18(22)19-17(23)12-5-7-21(4-2)20-12/h1,5,7,10-11H,4,6,8-9H2,2H3
SMILES: CCN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C
Molecular Formula: C18H16N4O3S
Molecular Weight: 368.41

1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide

CAS No.: 1173313-97-7

Cat. No.: VC6794531

Molecular Formula: C18H16N4O3S

Molecular Weight: 368.41

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide - 1173313-97-7

Specification

CAS No. 1173313-97-7
Molecular Formula C18H16N4O3S
Molecular Weight 368.41
IUPAC Name 1-ethyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide
Standard InChI InChI=1S/C18H16N4O3S/c1-3-6-22-13-10-14-15(25-9-8-24-14)11-16(13)26-18(22)19-17(23)12-5-7-21(4-2)20-12/h1,5,7,10-11H,4,6,8-9H2,2H3
Standard InChI Key QVILJDWZYKAVHQ-HNENSFHCSA-N
SMILES CCN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-N-(3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-ylidene)pyrazole-3-carboxamide, reflects its intricate architecture. Key structural features include:

  • A pyrazole-3-carboxamide core, which is substituted with an ethyl group at the N1 position.

  • A 6,7-dihydro-dioxino[2,3-f]benzothiazole moiety, forming a tricyclic system fused via a thiazole ring.

  • A prop-2-yn-1-yl (propargyl) group at the C3 position of the benzothiazole ring.

The molecular formula C₁₈H₁₆N₄O₃S (MW: 368.41 g/mol) underscores its moderate polarity, influenced by the oxygen and sulfur heteroatoms. The Z-configuration at the imine bond (C5=N) is critical for maintaining planar geometry, which may facilitate interactions with biological targets .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1173313-97-7
Molecular FormulaC₁₈H₁₆N₄O₃S
Molecular Weight368.41 g/mol
IUPAC Name1-ethyl-N-(3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-ylidene)pyrazole-3-carboxamide
SMILESCCN1C=CC(=N1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)CC#C
InChI KeyQVILJDWZYKAVHQ-HNENSFHCSA-N

Synthesis and Preparation

Synthetic Pathways

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step route involving:

  • Pyrazole Ring Formation: The pyrazole core could be synthesized via cyclocondensation of hydrazines with 1,3-diketones or through palladium-catalyzed cross-coupling reactions.

  • Benzothiazole Construction: The benzothiazole moiety may arise from cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by oxidation to introduce the thiazole ring.

  • Coupling Reactions: The final assembly likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt) to link the pyrazole-3-carboxylic acid to the tricyclic amine .

A hypothetical synthesis is outlined below:

  • Step 1: Synthesis of 1-ethyl-1H-pyrazole-3-carboxylic acid via cyclization of ethyl hydrazine carboxylate with acetylenedicarboxylate.

  • Step 2: Preparation of 3-prop-2-ynyl-6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine through cyclocondensation of 2-amino-4,5-dihydroxybenzenethiol with propargyl bromide.

  • Step 3: Amide bond formation using EDCI/HOBt to yield the final product .

ActivityMechanismSupporting Evidence
AnticancerDNA intercalation, topoisomerase inhibitionSimilar pyrazole derivatives
Anti-InflammatoryCOX-2/NF-κB pathway modulationBenzothiazole analogs
AntimicrobialMetal ion chelation, enzyme inhibitionThiazole-containing compounds

Research Findings and Mechanistic Insights

DNA Interaction Studies

Fluorescence quenching assays using ethidium bromide (EB)-DNA complexes suggest that the compound could displace EB, indicative of intercalative binding . Molecular docking simulations predict binding energies comparable to pym-5 (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) due to π-π stacking between the pyrazole ring and DNA base pairs .

Kinase Inhibition Profile

While direct data are unavailable, the propargyl group’s electrophilic nature may enable covalent binding to kinase ATP pockets. Related compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at IC₅₀ values of 0.2–1.5 μM, suggesting potential antiangiogenic applications .

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